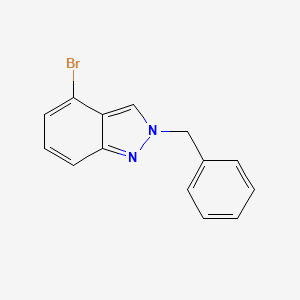

2-Benzyl-4-bromo-2H-indazole

Vue d'ensemble

Description

2-Benzyl-4-bromo-2H-indazole is a heterocyclic aromatic organic compound . It is a derivative of indazole, a class of compounds that have a wide variety of medicinal applications .

Synthesis Analysis

The synthesis of 2H-indazoles, including 2-Benzyl-4-bromo-2H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of 2-Benzyl-4-bromo-2H-indazole is C14H11BrN2 . The InChI code is 1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2 .Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles, including 2-Benzyl-4-bromo-2H-indazole, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .Physical And Chemical Properties Analysis

2-Benzyl-4-bromo-2H-indazole is a solid at room temperature . It has a molecular weight of 287.16 .Applications De Recherche Scientifique

Synthesis of Indazoles

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The synthesis of 2H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Medicinal Applications

Indazole derivatives have been found to have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Anticancer Activity

Indazole derivatives are used in anticancer drugs. For example, niraparib, an indazole derivative, has been widely used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast, and prostate cancer .

Treatment of Respiratory Diseases

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Analgesic Activity

Some indazole derivatives have exhibited excellent analgesic activity in mechanical hyperalgesia induced by complete Freund’s adjuvant (CFA) and mechanical hyperalgesia in diabetic neuropathy induced by sterptozocin models .

Inhibitors of Tyrosine Kinase

Pazopanib, an indazole derivative, is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .

Mécanisme D'action

Target of Action

It’s known that indazole derivatives have a wide range of bioactivities and are present in many bioactive natural products and drug molecules . They can inhibit, regulate, and/or modulate various kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit kinases, leading to disruption of the cell cycle and potentially inducing cell death .

Biochemical Pathways

Given the known targets of indazole derivatives, it’s likely that they affect pathways related to cell cycle regulation and cell volume regulation .

Result of Action

Given the known effects of indazole derivatives, it’s likely that they can disrupt cell cycle regulation and cell volume regulation, potentially leading to cell death .

Safety and Hazards

Orientations Futures

The future directions of research on 2H-indazoles, including 2-Benzyl-4-bromo-2H-indazole, involve the development of novel methods for the regiocontrolled synthesis of substituted indazoles . This is of strategic importance due to the wide variety of biological properties exhibited by indazole-containing compounds .

Propriétés

IUPAC Name |

2-benzyl-4-bromoindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFFHEGZRNGUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4-bromo-2H-indazole | |

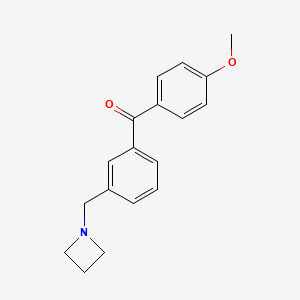

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)